molecular formula C19H21N3O3S B2834989 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone CAS No. 898657-49-3

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone

Cat. No.: B2834989
CAS No.: 898657-49-3
M. Wt: 371.46
InChI Key: GIOJPBLUOQOGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a cyclopentylamino group, a sulfonyl group, an indolinyl group, and a pyridyl ketone group.

Chemical Reactions Analysis

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as the modulation of enzyme activity or the inhibition of certain cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone can be compared with other similar compounds, such as:

  • 5-[(Cyclohexylamino)sulfonyl]indolinyl 2-pyridyl ketone
  • 5-[(Cyclopropylamino)sulfonyl]indolinyl 2-pyridyl ketone
  • 5-[(Cyclobutylamino)sulfonyl]indolinyl 2-pyridyl ketone

These compounds share similar structural features but differ in the specific substituents attached to the indolinyl and pyridyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(17-7-3-4-11-20-17)22-12-10-14-13-16(8-9-18(14)22)26(24,25)21-15-5-1-2-6-15/h3-4,7-9,11,13,15,21H,1-2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOJPBLUOQOGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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